2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde
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Overview
Description
2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a 4-chlorophenylsulfanyl group at the 2-position, a methoxy group at the 6-position, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde typically involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with 4-chlorothiophenol. The reaction is carried out under nucleophilic aromatic substitution conditions, where the chloro substituent on the quinoline ring is replaced by the 4-chlorophenylsulfanyl group. The reaction is usually performed in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the quinoline ring can be replaced by various nucleophiles.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-methanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde is not well-documented. it is believed to exert its effects through interactions with various molecular targets and pathways. The presence of the quinoline ring and the 4-chlorophenylsulfanyl group suggests potential interactions with enzymes and receptors involved in biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxyquinoline-3-carbaldehyde: Lacks the 4-chlorophenylsulfanyl group.
2-(4-Methylphenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde: Contains a 4-methylphenylsulfanyl group instead of the 4-chlorophenylsulfanyl group.
2-(4-Bromophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde: Contains a 4-bromophenylsulfanyl group instead of the 4-chlorophenylsulfanyl group.
Uniqueness
2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-14-4-7-16-11(9-14)8-12(10-20)17(19-16)22-15-5-2-13(18)3-6-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFOPYVKVNPEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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